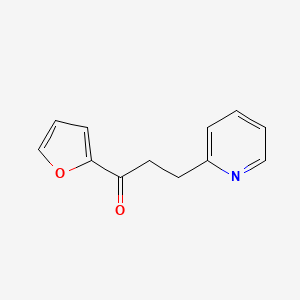

1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one is an organic compound that features both furan and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one typically involves the reaction of furan-2-carbaldehyde with 2-pyridylmethyl ketone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The furan and pyridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anti-inflammatory Activity

FPP-3 has been characterized as an anti-inflammatory agent. Research indicates that it inhibits the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). A study published in Archives of Pharmacal Research demonstrated that FPP-3 effectively reduced inflammation in rat models by interfering with these inflammatory pathways .

Table 1: Summary of Anti-inflammatory Studies on FPP-3

Metabolism and Pharmacokinetics

The metabolism of FPP-3 has been extensively studied, revealing insights into its pharmacokinetic profiles. Following administration in rat models, FPP-3 was metabolized primarily into two metabolites: 1-(furan-2-yl)-3-(pyridin-2-yl)propan-1-one (M1) and 1-(furan-2-yl)-3-(pyridin-2-yl)propan-1-ol (M2). These metabolites were detected using high-performance liquid chromatography coupled with mass spectrometry .

Table 2: Pharmacokinetic Parameters of FPP-3 and Its Metabolites

| Compound | Half-Life (min) | Lower Limit of Quantitation (µg/ml) |

|---|---|---|

| FPP-3 | 16.3 | 0.5 |

| M1 | 27.7 | 0.101 |

| M2 | 22.1 | 1.0 |

Drug Interaction Studies

FPP-3 has shown potential interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. A study evaluated the effect of FPP-3 on the pharmacokinetics of theophylline in rats, indicating that higher doses of FPP-3 significantly altered the pharmacokinetic parameters of theophylline due to its inhibitory action on cytochrome P450 1A enzymes .

Therapeutic Potential in Chronic Diseases

Given its anti-inflammatory properties, FPP-3 may have therapeutic applications in chronic inflammatory diseases such as arthritis and cardiovascular diseases. The compound's ability to modulate inflammatory responses suggests it could be beneficial in managing conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

1-(Furan-2-yl)-3-(pyridin-3-yl)propan-1-one: Similar structure but with the pyridine ring in a different position.

1-(Furan-2-yl)-3-(pyridin-4-yl)propan-1-one: Another isomer with the pyridine ring in the 4-position.

1-(Thiophen-2-yl)-3-(pyridin-2-yl)propan-1-one: A similar compound where the furan ring is replaced by a thiophene ring.

Uniqueness: 1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one is unique due to the specific positioning of the furan and pyridine rings. This arrangement influences its chemical reactivity and biological activity, making it distinct from its isomers and analogs.

Biological Activity

1-(Furan-2-yl)-3-(pyridin-2-yl)propan-1-one, also known as FPP-3, is a novel compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

FPP-3 features a propenone moiety, which is significant for its biological interactions. The presence of both furan and pyridine rings contributes to its unique chemical properties, influencing its solubility and reactivity.

Anti-inflammatory Effects

FPP-3 has been primarily studied for its anti-inflammatory properties . Research indicates that it inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) , both of which are key mediators in inflammatory processes. This inhibition suggests a potential therapeutic role in conditions characterized by excessive inflammation, such as psoriasis and spondylarthritis.

| Activity | Mechanism | Target |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and TNF-α production | IL-17A modulators |

| Potential therapeutic uses | Psoriasis, Ankylosing Spondylitis | Immune response modulation |

Clinical Trials

FPP-3 is currently undergoing clinical trials to evaluate its efficacy in treating various inflammatory conditions. Notably:

- Psoriasis : Phase 2 trials have shown promise in reducing symptoms associated with this chronic skin condition.

- Ankylosing Spondylitis (AS) : Phase 1 trials are assessing safety and dosage.

Case Studies and Research Findings

A study published in the Biological & Pharmaceutical Bulletin highlighted the synthesis of FPP-3 and its biological evaluation. The findings demonstrated significant anti-inflammatory effects when tested in vitro, confirming its potential as a therapeutic agent in inflammatory diseases .

Another investigation focused on the compound's interaction with immune pathways, particularly its role as an IL-17A modulator. This mechanism is crucial given IL-17A's involvement in various autoimmune disorders .

Properties

CAS No. |

901765-44-4 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-pyridin-2-ylpropan-1-one |

InChI |

InChI=1S/C12H11NO2/c14-11(12-5-3-9-15-12)7-6-10-4-1-2-8-13-10/h1-5,8-9H,6-7H2 |

InChI Key |

QTEPRFRJQHVLSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.